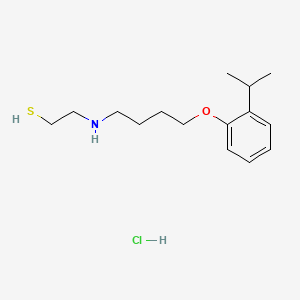
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethanethiol group and a substituted phenoxybutylamino group. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the substituted phenoxybutylamine, which is then reacted with ethanethiol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives.
Scientific Research Applications
Ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanethiol, 2-((4-(2-isopropylphenoxy)butyl)amino)-, hydrochloride include other substituted phenoxybutylamines and thiol-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a variety of applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
38920-71-7 |
|---|---|
Molecular Formula |
C15H26ClNOS |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
2-[4-(2-propan-2-ylphenoxy)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C15H25NOS.ClH/c1-13(2)14-7-3-4-8-15(14)17-11-6-5-9-16-10-12-18;/h3-4,7-8,13,16,18H,5-6,9-12H2,1-2H3;1H |
InChI Key |
VPVBMLNYLRWVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


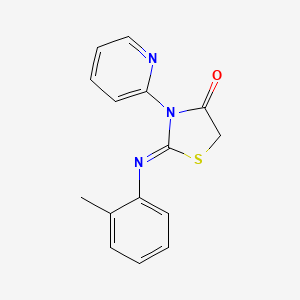
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
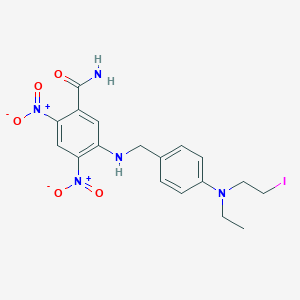
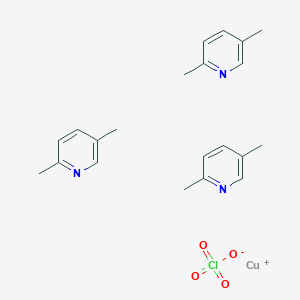
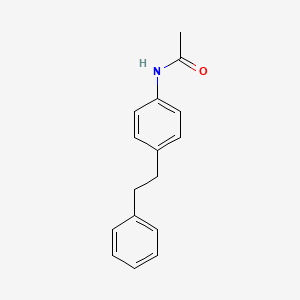
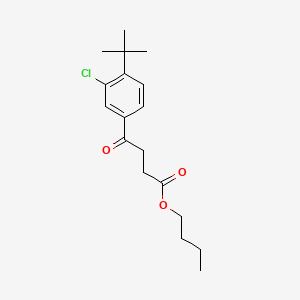
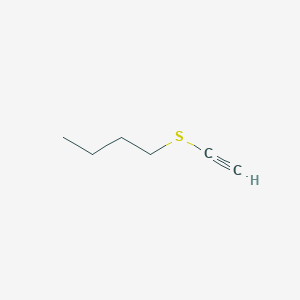
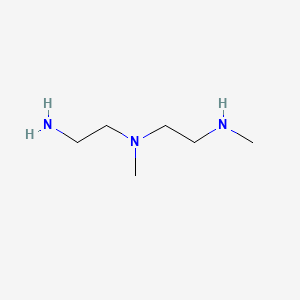
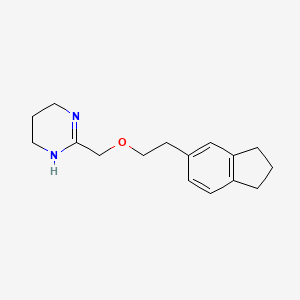

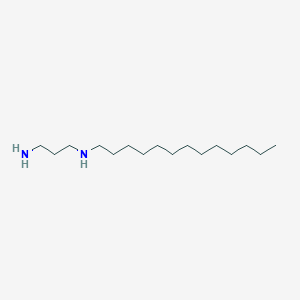

![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
